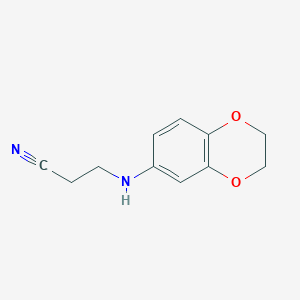

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

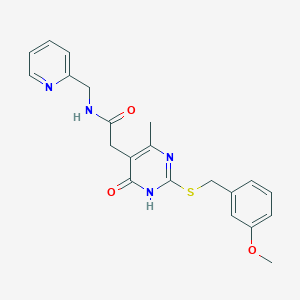

“3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile” is a chemical compound with the linear formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

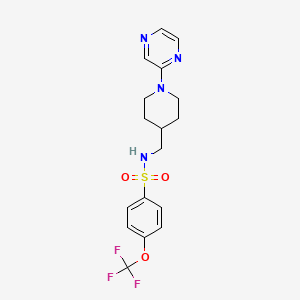

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2/c12-4-1-5-13-9-2-3-10-11(8-9)15-7-6-14-10/h2-3,8,13H,1,5-7H2 . This code represents the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 204.23 . The melting point is reported to be between 72-74 degrees Celsius . Other physical and chemical properties such as solubility, density, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

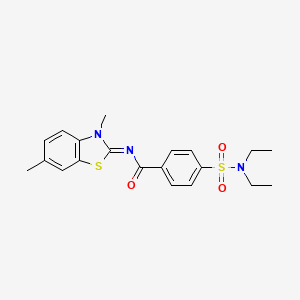

Corrosion Inhibition

Researchers have synthesized benzothiazole derivatives to study their corrosion inhibiting effects on steel in acidic environments. These inhibitors show higher efficiency compared to previously known compounds, offering new insights into the development of corrosion-resistant materials (Hu et al., 2016).

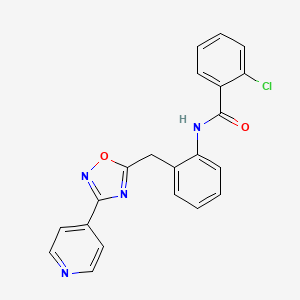

Heterocyclic Synthesis

The utility of related compounds in the synthesis of various heterocyclic derivatives has been demonstrated, highlighting their role as versatile building blocks in organic synthesis. This approach facilitates the development of compounds with potential biological activities (Dawood, Farag, & Kandeel, 1999).

Transfer Hydrogenation

In a study focused on the catalytic transfer hydrogenation of benzonitriles, researchers explored the use of alcohols as hydrogen sources, leading to the synthesis of secondary imines. This work contributes to the broader understanding of catalytic reduction processes (Garduño & García, 2017).

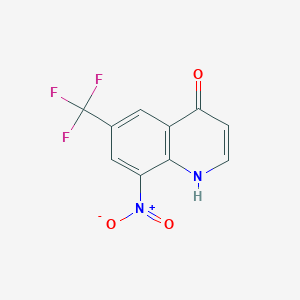

Antimicrobial Activity

Investigations into the antimicrobial properties of newly synthesized heterocyclic substances derived from arylhydrazononitriles reveal promising activities against various bacteria and yeast, underscoring the potential of these compounds in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Photophysical Properties

The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties showcases the potential of these compounds in materials science, particularly for applications requiring strong fluorescence emission (Hussein, El Guesmi, & Ahmed, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-4-1-5-13-9-2-3-10-11(8-9)15-7-6-14-10/h2-3,8,13H,1,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICOETUQMOSVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)

![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)

![N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/no-structure.png)